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Compound of Interest

Compound Name: 2-Chloropropan-1-ol

Cat. No.: B1217905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloropropan-1-ol (CAS No: 78-89-7), a vital chemical intermediate. The document outlines

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

supported by detailed experimental protocols. This guide is intended to serve as a core

reference for professionals in research and development.

Spectroscopic Data Summary
The following sections present the essential spectroscopic data for 2-Chloropropan-1-ol.
While mass spectrometry data is derived from experimental sources, the NMR and IR data are

based on established principles and predicted values due to the absence of publicly available,

tabulated experimental spectra in the searched databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 2-Chloropropan-1-ol is expected to show four distinct signals

corresponding to the four unique proton environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1217905?utm_src=pdf-interest
https://www.benchchem.com/product/b1217905?utm_src=pdf-body
https://www.benchchem.com/product/b1217905?utm_src=pdf-body
https://www.benchchem.com/product/b1217905?utm_src=pdf-body
https://www.benchchem.com/product/b1217905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Protons Integration
Chemical Shift
(δ, ppm)

Multiplicity

a -CHHOH 1 ~3.7 - 3.8
Doublet of

Doublets (dd)

b -CHHOH 1 ~3.6 - 3.7
Doublet of

Doublets (dd)

c -CH(Cl)- 1 ~4.0 - 4.2 Multiplet (m)

d -CH₃ 3 ~1.4 - 1.6 Doublet (d)

e -OH 1 Variable Singlet (broad)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display three signals, one for each chemically

distinct carbon atom.

Carbon Atom Chemical Shift (δ, ppm)

C1 (-CH₂OH) 65 - 75

C2 (-CH(Cl)-) 55 - 65

C3 (-CH₃) 20 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Key IR Absorption Bands (Predicted)
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Wavenumber
(cm⁻¹)

Bond Functional Group Intensity

3550 - 3200 O-H stretch Alcohol Strong, Broad

3000 - 2850 C-H stretch Alkane Strong

1470 - 1430 C-H bend Alkane Variable

1075 - 1000 C-O stretch Primary Alcohol Strong

800 - 600 C-Cl stretch Alkyl Halide Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The presence of chlorine, with its two

common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic

peak patterns for chlorine-containing fragments.[1]

Electron Ionization Mass Spectrum Data

m/z
Proposed
Fragment

Relative Intensity
(%)

Notes

96 [M+2]⁺ (C₃H₇³⁷ClO) ~3%
Isotope peak of the

molecular ion

94 [M]⁺ (C₃H₇³⁵ClO) ~10% Molecular Ion

79 [M-CH₃]⁺ ~2%
Loss of a methyl

group

63 [C₂H₄³⁵Cl]⁺ ~10%

59 [C₃H₇O]⁺ ~100%
Base Peak, loss of Cl

radical

45 [C₂H₅O]⁺ ~85%

43 [C₃H₇]⁺ ~45%
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Data interpreted from the NIST Mass Spectrometry Data Center spectrum for 1-Propanol, 2-

chloro-.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation:

A sample of 2-Chloropropan-1-ol (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming.

For ¹H NMR, a standard single-pulse experiment is run. Key parameters include the spectral

width, acquisition time, and a relaxation delay (e.g., 1-5 seconds).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to single lines for each carbon. A larger number of scans is required due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid Film):
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Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of scratches.

Place one to two drops of neat 2-Chloropropan-1-ol onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the "sandwich" of plates into the spectrometer's sample holder.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded to account for

atmospheric CO₂ and H₂O.

The sample is placed in the IR beam path.

The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):

A dilute solution of 2-Chloropropan-1-ol is introduced into the mass spectrometer, often via

a gas chromatograph (GC-MS) for pure samples. The sample is vaporized in a heated inlet.

The gaseous molecules enter the ion source, which is under a high vacuum.

A beam of high-energy electrons (typically 70 eV) bombards the molecules. This causes the

ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

The excess energy imparted to the molecular ion causes it to fragment into smaller,

characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions strike a detector, which generates a signal proportional to the number of

ions. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the spectroscopic techniques

and the structural information they provide for a molecule like 2-Chloropropan-1-ol.
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Spectroscopic analysis workflow for molecular characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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